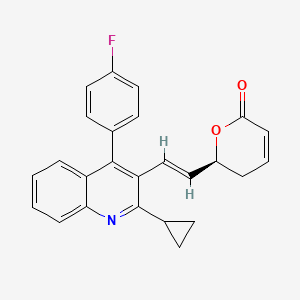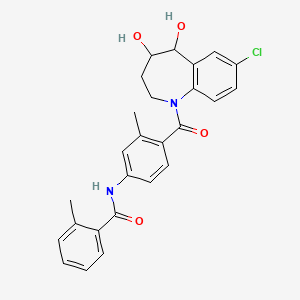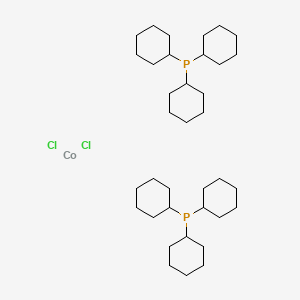
CoCl2(PCy3)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(tricyclohexylphosphine)cobalt(II), commonly referred to as CoCl2(PCy3)2, is a coordination compound featuring cobalt at its core. This compound is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. It is characterized by its molecular formula C36H66Cl2CoP2 and a molecular weight of 690.70 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II) typically involves the reaction of cobalt(II) chloride with tricyclohexylphosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+2PCy3→CoCl2(PCy3)2
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(tricyclohexylphosphine)cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
Dichlorobis(tricyclohexylphosphine)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: Ligands such as tricyclohexylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(tricyclohexylphosphine)cobalt(II) include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphine ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-phosphine complexes .
科学研究应用
Dichlorobis(tricyclohexylphosphine)cobalt(II) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development and delivery.
Industry: It is employed in various industrial processes that require efficient and selective catalysis.
作用机制
The mechanism by which Dichlorobis(tricyclohexylphosphine)cobalt(II) exerts its catalytic effects involves the coordination of the cobalt center with substrates, facilitating their transformation through various catalytic cycles. The tricyclohexylphosphine ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
相似化合物的比较
Similar Compounds
Dichlorobis(triphenylphosphine)cobalt(II): Similar in structure but with triphenylphosphine ligands instead of tricyclohexylphosphine.
Tris(triphenylphosphine)cobalt(I) chloride: A cobalt(I) complex with three triphenylphosphine ligands.
Cobalt(II) acetylacetonate: A cobalt(II) complex with acetylacetonate ligands.
Uniqueness
Dichlorobis(tricyclohexylphosphine)cobalt(II) is unique due to the bulky tricyclohexylphosphine ligands, which provide steric protection to the cobalt center and influence its reactivity. This makes it particularly effective in catalyzing specific reactions, such as the [2+2+2] alkyne cycloaddition, where steric factors play a significant role in determining the reaction outcome .
属性
分子式 |
C36H66Cl2CoP2 |
|---|---|
分子量 |
690.7 g/mol |
IUPAC 名称 |
dichlorocobalt;tricyclohexylphosphane |
InChI |
InChI=1S/2C18H33P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XTBDMUPZCVAWRK-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Co]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


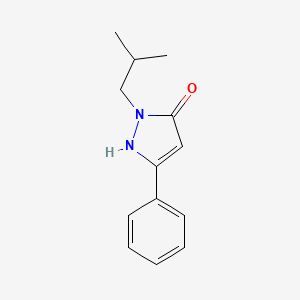
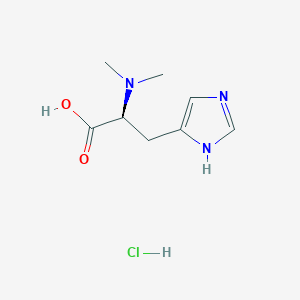
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
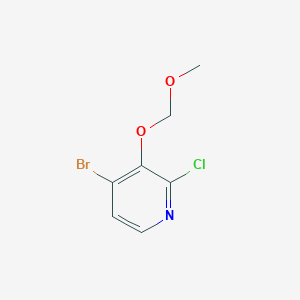
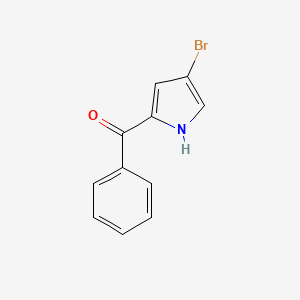

![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
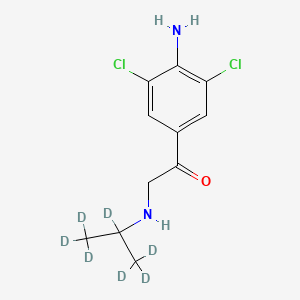
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

